molecular formula C21H18N2O2 B3038994 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid CAS No. 946386-69-2

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Cat. No.: B3038994
CAS No.: 946386-69-2
M. Wt: 330.4 g/mol
InChI Key: CGCADNMILNKOBY-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is an organic compound with the molecular formula C21H18N2O2. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its tetrahydroquinoxaline core, substituted with phenyl groups at positions 2 and 3, and a carboxylic acid group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under high temperature and strong acid catalyst conditions . This method is effective but requires careful control of reaction parameters to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as the use of phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) . These catalysts facilitate the condensation reaction under milder conditions, making the process more environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinoxaline core to a more oxidized state, potentially forming quinoxaline derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its electronic properties and reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the quinoxaline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a wide range of functionalized quinoxalines with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups at positions 2 and 3 enhances its stability and reactivity, while the carboxylic acid group at position 5 provides a site for further functionalization .

Properties

IUPAC Name

2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13,18-19,22-23H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCADNMILNKOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NC3=C(C=CC=C3N2)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184521
Record name 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-69-2
Record name 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 2
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 3
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 4
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 5
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

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